

# Application Notes & Protocols: Electrodeposition of Iridium Coatings Using Chloroiridic Acid Electrolyte

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## Compound of Interest

Compound Name: *Hydrogen hexachloroiridate*

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## Foreword: The Strategic Importance of Iridium Coatings

Iridium, a platinum-group metal, stands as one of the densest and most corrosion-resistant elements known.[1] Its remarkable properties—including a high melting point (2447°C), exceptional hardness, and chemical inertness, even against aqua regia—make it an indispensable material for high-performance applications.[2] In fields ranging from biomedical implants and neural interfaces to high-temperature crucibles and electrocatalysis, the ability to apply a thin, uniform, and adherent coating of iridium onto a substrate is of paramount importance.[3][4]

While various methods exist for depositing iridium, electrodeposition from an aqueous chloroiridic acid ( $\text{H}_2\text{IrCl}_6$ ) electrolyte offers a compelling combination of cost-effectiveness, scalability, and precise control over film properties. However, the process is not without its

challenges. Aqueous iridium plating is often characterized by low cathode current efficiencies and high internal stress in the deposits, which can lead to cracking and poor adhesion.[5]

This document serves as a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying principles and rationale behind a robust protocol for iridium electrodeposition. It is designed to empower researchers to not only replicate the process but also to intelligently troubleshoot and adapt it for their specific applications.

## Foundational Principles: The Electrochemistry of Chloroiridate

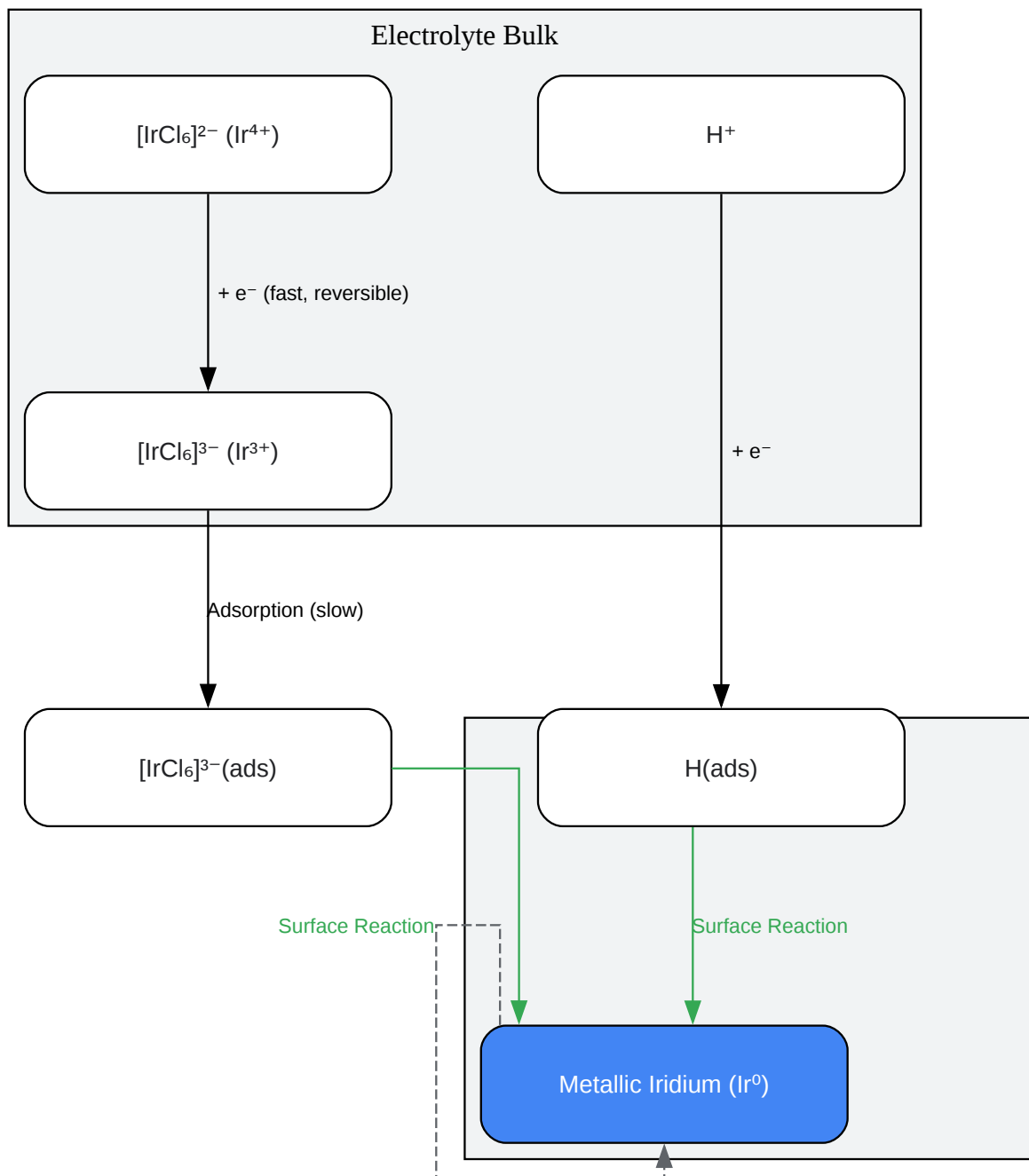
The successful electrodeposition of iridium from a chloroiridic acid bath is contingent on navigating a complex series of electrochemical reactions. The primary iridium species in the electrolyte is the hexachloroiridate(IV) anion,  $[\text{IrCl}_6]^{2-}$ . It is widely held that the presence of Ir(IV) complexes is crucial for successful deposition from aqueous solutions.[5]

A proposed mechanism, particularly in an acidic medium like the one detailed in this protocol, involves a multi-step reduction process at the cathode (the substrate to be coated):

- **Initial Reduction:** The Ir(IV) complex is first reduced to the Ir(III) complex, a rapid and reversible one-electron process.  $[\text{IrCl}_6]^{2-} + e^- \rightleftharpoons [\text{IrCl}_6]^{3-}$
- **Adsorption and Hydrogen Co-reduction:** The deposition of metallic iridium is kinetically hindered. A key insight is that the process is often mediated by underpotential deposited hydrogen (Hupd). The  $[\text{IrCl}_6]^{3-}$  complex adsorbs onto the cathode surface, where it reacts with adsorbed hydrogen atoms generated from the reduction of protons in the acidic electrolyte.
- **Surface Reaction to Metallic Iridium:** The adsorbed  $[\text{IrCl}_6]^{3-}$  complex is then reduced to metallic iridium ( $\text{Ir}^0$ ) by the adsorbed hydrogen.  $[\text{IrCl}_6]^{3-}(\text{ads}) + 3\text{H}(\text{ads}) \rightarrow \text{Ir}^0 + 3\text{H}^+ + 6\text{Cl}^-$

This proposed pathway helps explain the observation that maximum current efficiency for iridium deposition often occurs in a potential range associated with hydrogen adsorption on the electrode surface.

Proposed Electrodeposition Mechanism



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Caption: Key steps in the proposed iridium electrodeposition mechanism.

## Materials and Equipment

### Chemicals and Consumables

Chemical	Grade	Supplier Example	Purpose
Chloroiridic acid hydrate (H <sub>2</sub> IrCl <sub>6</sub> ·xH <sub>2</sub> O)	99.9% trace metals basis	Johnson Matthey	Iridium source
Sulfuric acid (H <sub>2</sub> SO <sub>4</sub> )	ACS Reagent, 95-98%	Sigma-Aldrich	Supporting electrolyte
Hydrochloric acid (HCl)	ACS Reagent, ~37%	Fisher Scientific	Substrate activation
Acetone	ACS Reagent	VWR	Substrate degreasing
Isopropanol	ACS Reagent	VWR	Substrate cleaning
Deionized (DI) Water	>18 MΩ·cm	Millipore System	Rinsing and solution prep
Alkaline Degreaser	Commercial Grade	Alconox	Substrate cleaning
Substrate Material	e.g., Copper, Nickel, Gold	Goodfellow	Workpiece
Platinum or Platinized Titanium Mesh	High Purity	Alfa Aesar	Anode (Inert)

### Equipment

- Potentiostat/Galvanostat: A DC power supply capable of precise current and voltage control.
- Electrochemical Cell: A glass beaker (e.g., 250 mL) is suitable for most applications. A two-compartment cell with a porous frit separating the anode and cathode can be used to prevent anode products from interfering with deposition.
- Reference Electrode (Optional but Recommended): Ag/AgCl or Saturated Calomel Electrode (SCE) for precise potential control.

- Anode: Platinum or platinized titanium mesh is recommended due to its inertness in the acidic chloride environment. The anode surface area should ideally be larger than the cathode area.
- Cathode (Workpiece): The substrate to be coated.
- Magnetic Stirrer and Stir Bar: To ensure electrolyte homogeneity and mitigate mass transport limitations.
- Hot Plate: For heating the electrolyte bath.
- Fume Hood: Essential for safe handling of acid solutions.
- Ultrasonic Bath: For substrate cleaning.
- Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., neoprene or nitrile), and a lab coat.

## Detailed Protocols

### Protocol 1: Substrate Preparation - The Foundation for Adhesion

Excellent adhesion is non-negotiable for a functional coating. The goal of substrate preparation is to present a chemically active, oxide-free, and pristine surface to the electrolyte. The steps must be performed diligently and immediately prior to electroplating.

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